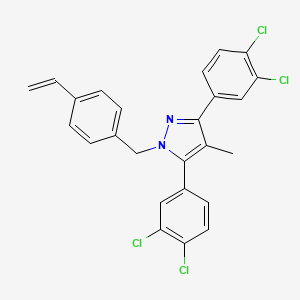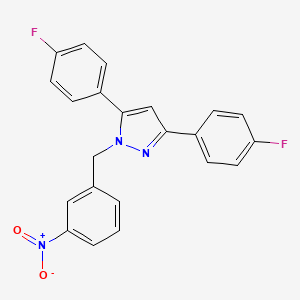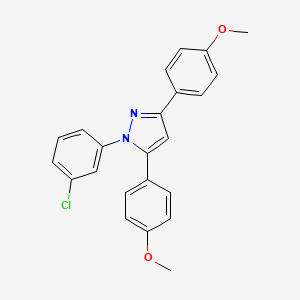
3,5-bis(3,4-dichlorophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound features a pyrazole core substituted with dichlorophenyl groups, a methyl group, and a vinylbenzyl group, making it a molecule of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the condensation of hydrazine with a suitable diketone to form the pyrazole ring.
Substitution Reactions: The pyrazole core is then subjected to electrophilic aromatic substitution reactions to introduce the dichlorophenyl groups at the 3 and 5 positions.
Vinylbenzyl Substitution: Finally, the vinylbenzyl group is introduced via a nucleophilic substitution reaction, typically using a vinylbenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the vinyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alkanes or alcohols.
Scientific Research Applications
3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOLE: Lacks the vinylbenzyl group, making it less versatile in certain applications.
3,5-BIS(4-CHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Similar structure but with fewer chlorine atoms, potentially affecting its reactivity and properties.
Uniqueness
3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE stands out due to its unique combination of substituents, which confer specific chemical and physical properties. This makes it particularly valuable for research and industrial applications where such properties are desired.
Properties
Molecular Formula |
C25H18Cl4N2 |
|---|---|
Molecular Weight |
488.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1-[(4-ethenylphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C25H18Cl4N2/c1-3-16-4-6-17(7-5-16)14-31-25(19-9-11-21(27)23(29)13-19)15(2)24(30-31)18-8-10-20(26)22(28)12-18/h3-13H,1,14H2,2H3 |
InChI Key |
QWSJKOUKNSNIFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)C=C)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-7-(difluoromethyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10915283.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915295.png)
![1-benzyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10915298.png)
![4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole](/img/structure/B10915302.png)
![6-(furan-2-yl)-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915304.png)
![4-(butan-2-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10915313.png)

![7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915333.png)
![N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915341.png)
![2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10915347.png)
![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10915352.png)

![3,5-bis(3-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10915372.png)
![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10915377.png)
